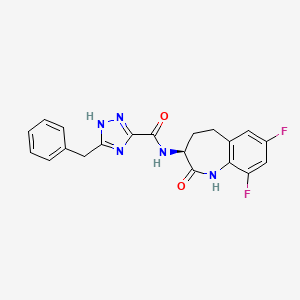

Unii-B4D3wps7JY

説明

“Unii-B4D3wps7JY” is also known as GSK3145095 . It is an orally available, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with potential antineoplastic and immunomodulatory activities . Upon administration, GSK3145095 disrupts RIPK1-mediated signaling, which may reduce C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment (TME) .

Molecular Structure Analysis

The molecular formula of “Unii-B4D3wps7JY” is C20H17F2N5O2 . The InChIKey, a unique identifier for the compound, is ATQAGKAMBISZQM-HNNXBMFYSA-N . The compound has a molecular weight of 397.4 g/mol .

科学的研究の応用

Treatment of Pancreatic Cancer

GSK3145095, also known as compound 6, has been identified as a potential novel cancer therapy. It has shown promising results in the treatment of pancreatic cancer. The compound was able to promote a tumor suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures . It is currently in phase 1 clinical studies for pancreatic adenocarcinoma and other selected solid tumors .

RIP1 Kinase Inhibition

GSK3145095 is a small-molecule inhibitor of RIP1 kinase. RIP1 regulates cell death and inflammation and is believed to play an important role in contributing to a variety of human pathologies, including immune-mediated inflammatory diseases and cancer . GSK3145095 potently binds to RIP1 with exquisite kinase specificity and has excellent activity in blocking RIP1 kinase-dependent cellular responses .

Modulation of Tumor Microenvironment

The immunosuppressive myeloid infiltrate characteristic of the tumor microenvironment in pancreatic cancer represents a major therapeutic barrier. Modulation of this infiltrate by GSK3145095 may increase sensitivity to immune checkpoint blockade in this and other tumors with a similar phenotype .

Combination Therapy

GSK3145095 is being studied in combination with other anticancer agents, including pembrolizumab, in adults with selected solid tumors . This combination therapy is expected to enhance the therapeutic efficacy of GSK3145095.

Treatment of Other Solid Tumors

Apart from pancreatic cancer, GSK3145095 is also being studied for its potential application in the treatment of other selected solid tumors .

Inhibition of RIP1 in Pancreatic TME

Inhibition of RIP1 in the pancreatic TME leads to the replacement of tumor-permissive myeloid infiltrates with innate cells promoting an anti-tumor response by the adaptive immune system . This suggests that GSK3145095 may have therapeutic potential in multiple tumor types.

作用機序

Target of Action

GSK3145095, also known as UNII-B4D3WPS7JY or B4D3WPS7JY or Unii-B4D3wps7JY or GSK-3145095, is a potent and orally active inhibitor of Receptor Interacting Protein 1 (RIPK1) . RIPK1 is a critical mediator of programmed necrosis pathway that is involved in various pathologies, including stroke, myocardial infarction, fatal systemic inflammatory response syndrome, Alzheimer’s disease, and malignancy .

Mode of Action

GSK3145095 binds to RIPK1 with exquisite kinase specificity . It has excellent activity in blocking RIPK1 kinase-dependent cellular responses . The compound’s interaction with its target leads to the inhibition of RIPK1 kinase activity .

Biochemical Pathways

The inhibition of RIPK1 kinase activity by GSK3145095 affects the programmed necrosis pathway . This pathway is a new type of cell death that can be regulated and is characterized by necrotizing morphology . RIPK1 is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis processes by transmitting signals from receptors .

Pharmacokinetics

GSK3145095 has good metabolic stability in vitro . It is removed from the body by hydroxylation and glucosylation in vivo . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may contribute to its bioavailability.

Result of Action

The inhibition of RIPK1 kinase activity in the tumor microenvironment leads to the replacement of tumor-permissive myeloid infiltrates with innate cells that promote an effective antitumor response by adaptive cells . This suggests that GSK3145095 may have potential antineoplastic and immunomodulatory activities .

Action Environment

The action of GSK3145095 can be influenced by environmental factors. For instance, in murine models, the effectiveness of GSK3145095 in inhibiting RIPK1 kinase activity and its subsequent effects were observed in the pancreatic tumor microenvironment . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment within the body where it is acting.

特性

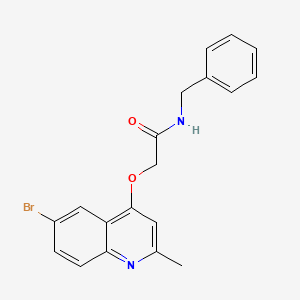

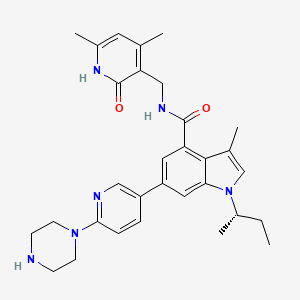

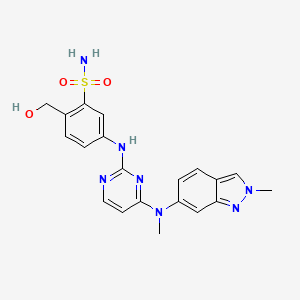

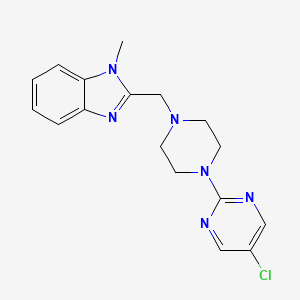

IUPAC Name |

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

CAS RN |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: GSK3145095 is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, GSK3145095 disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, GSK3145095 aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with GSK3145095 could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that GSK3145095, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

Q3: Are there any ongoing clinical trials investigating the use of GSK3145095 in cancer patients?

A: Yes, GSK3145095 is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3145095, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)